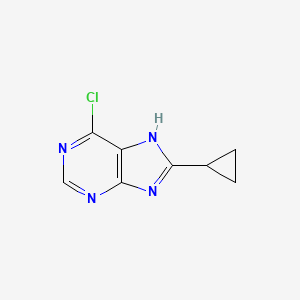
(E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate
説明
(E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate, also known as DMNVNB, is an organic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an ideal candidate for a variety of experiments and studies. DMNVNB is a non-toxic compound that can be used in a variety of laboratory settings, from simple experiments to complex biochemical and physiological studies.
科学的研究の応用
(E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 4-nitrobenzaldehyde, 4-nitrobenzyl alcohol, and 4-nitrobenzyl bromide. It has also been used as a catalyst for various organic reactions, such as the synthesis of quinoline derivatives. Additionally, this compound has been used in the synthesis of various peptides, such as the N-methyl-D-aspartate (NMDA) receptor antagonist, memantine.
作用機序
The mechanism of action of (E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate is not yet fully understood. However, it has been proposed that the compound acts as a nitrobenzyl alcohol reductase, which reduces nitrobenzyl alcohols to their corresponding aldehydes. This reaction is believed to be catalyzed by a nitrobenzyl alcohol reductase enzyme, which is found in certain bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that the compound may have an antioxidant effect, as it has been shown to reduce the formation of reactive oxygen species in vitro. Additionally, it has been proposed that this compound may have an anti-inflammatory effect, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
One of the main advantages of using (E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate in laboratory experiments is its non-toxicity. This makes it a safe and effective reagent for a variety of organic syntheses and biochemical and physiological studies. Additionally, this compound is relatively inexpensive and easy to obtain. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood.
将来の方向性
In the future, further research is needed to better understand the mechanism of action of (E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate and its potential biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of this compound in other areas, such as drug development and cancer therapy. Additionally, further research is needed to explore the potential of this compound as an antioxidant and anti-inflammatory agent. Finally, further research is needed to explore the potential of this compound as a catalyst for various organic reactions.
特性
IUPAC Name |
methyl 4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)7-6-9-4-5-10(12(15)18-3)8-11(9)14(16)17/h4-8H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGNZFSMKJWWKA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



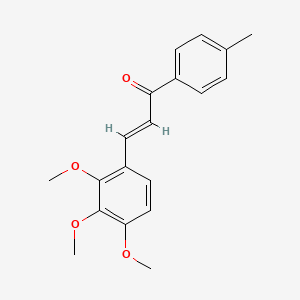
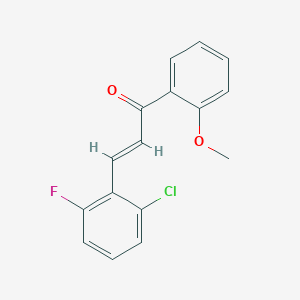
![4-[(4-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3077012.png)



![4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077054.png)
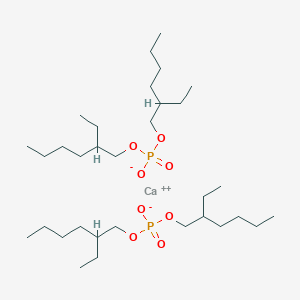


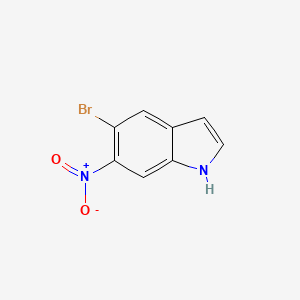
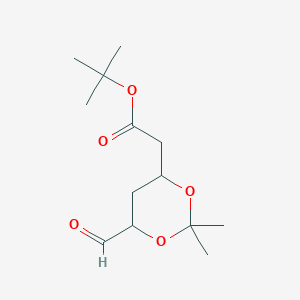
![{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3077092.png)
